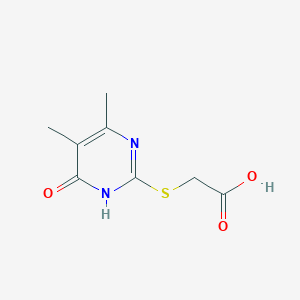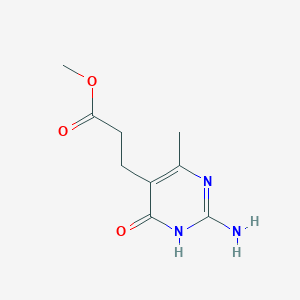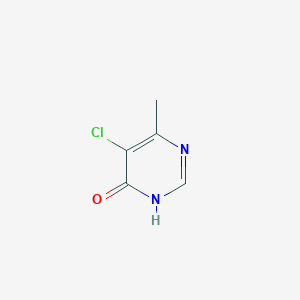
(3-Acetamido-4-nitrophenyl)boronic acid
Übersicht
Beschreibung
“(3-Acetamido-4-nitrophenyl)boronic acid” is a biochemical reagent . It is a type of organoboron compound that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular formula of “(3-Acetamido-4-nitrophenyl)boronic acid” is C8H9BN2O5 . Its average mass is 223.979 Da and its mono-isotopic mass is 224.060455 Da .Chemical Reactions Analysis
The nitro group (-NO2) in “(3-Acetamido-4-nitrophenyl)boronic acid” can act as a withdrawing group, activating the phenyl ring for further functionalization. The acetamido group (-NHC(O)CH3) can provide solubility or participate in hydrogen bonding interactions during reactions. The boronic acid functionality can participate in Suzuki-Miyaura couplings, a common reaction in organic synthesis for creating carbon-carbon bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Acetamido-4-nitrophenyl)boronic acid” include a density of 1.4±0.1 g/cm3, a molar refractivity of 52.3±0.4 cm3, and a polar surface area of 115 Å2 . It has 7 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Sensing Applications
(3-Acetamido-4-nitrophenyl)boronic acid: is utilized in sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide. This interaction is pivotal in homogeneous assays and heterogeneous detection, including at the interface of the sensing material or within the bulk sample .
Biological Labelling
The compound’s ability to form stable complexes with diols enables its use in biological labelling. It can be conjugated to various biomolecules, aiding in the visualization and tracking of biological processes .
Protein Manipulation and Modification
Researchers employ (3-Acetamido-4-nitrophenyl)boronic acid for protein manipulation and modification. This includes altering protein structures, functions, or attaching proteins to other molecules or surfaces for study .
Separation Technologies
In separation technologies, this boronic acid derivative is used for its selective binding properties. It can help in the purification of biomolecules, particularly in the separation of glycoproteins and other diol-containing compounds .
Development of Therapeutics
The interaction of boronic acids with diols is also explored for therapeutic development. This includes the design of drug molecules that can target specific biological pathways or structures .
Electrophoresis of Glycated Molecules
(3-Acetamido-4-nitrophenyl)boronic acid: is used in electrophoresis to separate glycated molecules, which are important in the diagnosis and monitoring of diabetes .
Building Materials for Analytical Methods
This compound is used as a building block for creating microparticles and polymers that are employed in various analytical methods. These materials can be designed to respond to specific analytes or conditions .
Controlled Release Systems
In the field of controlled release, (3-Acetamido-4-nitrophenyl)boronic acid is incorporated into polymers that can respond to glucose levels, potentially for the controlled release of insulin in diabetes management .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of (3-Acetamido-4-nitrophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The (3-Acetamido-4-nitrophenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by (3-Acetamido-4-nitrophenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of (3-Acetamido-4-nitrophenyl)boronic acid is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which is facilitated by the compound’s interaction with palladium .
Action Environment
The action of (3-Acetamido-4-nitrophenyl)boronic acid is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of (3-Acetamido-4-nitrophenyl)boronic acid can be influenced by factors such as temperature, pH, and the presence of other chemical groups.
Eigenschaften
IUPAC Name |
(3-acetamido-4-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O5/c1-5(12)10-7-4-6(9(13)14)2-3-8(7)11(15)16/h2-4,13-14H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVXLCMYNUPALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674557 | |
| Record name | (3-Acetamido-4-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78887-37-3 | |
| Record name | (3-Acetamido-4-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine](/img/structure/B1530953.png)

![3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide](/img/structure/B1530957.png)
![2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one](/img/structure/B1530960.png)

![4-{[5-(Trifluoromethyl)-2-pyridinyl]sulfanyl}aniline](/img/structure/B1530962.png)







